molecular formula C20H24N6O2 B2963754 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1203254-44-7

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2963754
CAS RN: 1203254-44-7
M. Wt: 380.452
InChI Key: KRKNCGRHUKCWEH-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling for PET Imaging

A study highlighted the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, aiming to develop selective ligands for the translocator protein (18 kDa) for in vivo imaging using positron emission tomography (PET). The research focused on the compound DPA-714, designed with a fluorine atom in its structure to enable labeling with fluorine-18, facilitating in vivo PET imaging. This compound was synthesized and its radiolabeling process was automated for efficient production (Dollé et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Another study explored the synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions. This research demonstrates the compound's versatility in generating a variety of heterocyclic structures with potential biological activities (Rahmouni et al., 2014).

Potential as Biological Receptor Ligands

Research into chloroacetamide inhibition of fatty acid synthesis in green algae utilized related compounds to study the mechanisms of herbicide action. Although not directly using the specified compound, this research underscores the broader chemical family's relevance in understanding biological processes and potential applications in designing bioactive molecules (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-10-15(2)26(25-14)19-12-18(23-13-24-19)21-8-9-22-20(27)11-16-4-6-17(28-3)7-5-16/h4-7,10,12-13H,8-9,11H2,1-3H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNCGRHUKCWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

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